Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate
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Overview
Description
“Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H9F3O2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as “Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate”, involves the chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This process results in the production of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of “Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate” is characterized by the presence of a trifluoromethyl group (-CF3) attached to a phenyl ring, which is further connected to an acetate group .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate:
Pharmaceutical Intermediates
Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure, which includes a trifluoromethyl group, enhances the biological activity and metabolic stability of drugs. This makes it a valuable building block in the development of new medications, particularly those targeting central nervous system disorders and inflammatory diseases .
Agrochemical Development
In the agrochemical industry, this compound serves as a precursor for the synthesis of herbicides, fungicides, and insecticides. The trifluoromethyl group contributes to the increased efficacy and environmental stability of these agrochemicals. Researchers utilize this compound to develop new formulations that are more effective against pests and diseases, while also being safer for the environment .
Material Science
Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate is used in the development of advanced materials, including polymers and coatings. Its incorporation into polymer chains can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. This makes it useful in creating high-performance materials for industrial applications, including protective coatings and specialty plastics .
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of complex molecules. Its reactivity allows for the introduction of the trifluoromethyl group into various organic frameworks, facilitating the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science .
Medicinal Chemistry
In medicinal chemistry, Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate is used to design and synthesize new drug candidates. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). This makes it a key component in the development of more effective and safer therapeutic agents .
Future Directions
Trifluoromethylpyridine derivatives, such as “Methyl 2-chloro-2-(3-(trifluoromethyl)phenyl)acetate”, are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-3-2-4-7(5-6)10(12,13)14/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEBQISWCVFXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate | |
CAS RN |
1247852-88-5 |
Source
|
Record name | methyl 2-chloro-2-[3-(trifluoromethyl)phenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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